REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9])#[N:4].II>C1COCC1>[OH:9][CH2:8][C:7]1[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=1[CH2:5][C:3]#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 3 N HCl (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (Hex:EtOAc=80:20→60:40)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |